N-(2-phenoxyphenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
106149-16-0 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H |
InChI Key |
NSQSLUMQTFSUPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
The Enduring Significance of Sulfonamide Derivatives in Therapeutic Research
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in the history and practice of medicinal chemistry. First introduced as antimicrobial agents in the 1930s, the "sulfa drugs" represented a groundbreaking class of synthetic therapeutics that predated the widespread use of antibiotics. vulcanchem.commolaid.com Their initial success in treating bacterial infections paved the way for the development of a vast array of derivatives with a wide range of biological activities. vulcanchem.comnih.gov
The versatility of the sulfonamide moiety has allowed its incorporation into drugs targeting a multitude of conditions beyond microbial infections. nih.gov Research has demonstrated the efficacy of sulfonamide-based compounds as:
Anticancer agents
Antiglaucoma agents nih.gov
Anti-inflammatory drugs
Diuretics
Hypoglycemic agents
Anticonvulsants nih.gov
This broad spectrum of activity is attributed to the sulfonamide group's ability to act as a versatile pharmacophore, a molecular feature that is recognized by biological targets. vulcanchem.com The development of novel sulfonamide derivatives remains an active area of research, with a focus on overcoming drug resistance and reducing side effects. vulcanchem.com
An Overview of Phenoxyphenyl Moieties in Bioactive Compounds
The phenoxyphenyl moiety, characterized by a phenoxy group attached to a phenyl ring, is recognized as a "privileged" structure in drug design. This designation is due to its frequent appearance in a variety of bioactive compounds, where it often contributes significantly to their therapeutic efficacy. The presence of a phenoxyphenyl group within a molecule can enhance its biological activity through several mechanisms.
Historical Context and Evolution of N 2 Phenoxyphenyl Benzenesulfonamide Research
General Synthetic Strategies for Arylsulfonamides
The construction of the N-aryl sulfonamide linkage can be achieved through several reliable and versatile chemical transformations. The most traditional and widely used method involves the reaction of an amine with a sulfonyl chloride. researchgate.net This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534), is a robust way to form the S-N bond. researchgate.net
More contemporary methods have been developed to address challenges such as substrate scope and functional group tolerance. One significant strategy is the reductive cross-coupling of nitroarenes with various sulfonating agents. nih.gov This approach is valuable as it utilizes stable and readily available nitroarenes as the nitrogen source. mdpi.comnih.gov For instance, methods using iron catalysts and sodium bisulfite as a reductant allow for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates under mild conditions. nih.gov
Transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide another powerful avenue for C-N bond formation to generate N-aryl sulfonamides. nih.govnih.gov These reactions typically involve coupling an amine or sulfonamide with an arylboronic acid in the presence of a copper catalyst. nih.gov Furthermore, palladium-catalyzed methods have been developed for the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chloride intermediates that can be subsequently reacted with amines in a one-pot fashion. researchgate.net Other innovative strategies include the oxidative coupling of aryl thiols with amines and the use of sulfur dioxide surrogates. nih.gov
Synthesis of this compound
The synthesis of the specific molecule this compound can be approached through direct sulfonylation of the corresponding amine or by building the molecule from a functionalized precursor.
A primary and direct method for synthesizing this compound involves the reaction of 2-phenoxyaniline (B124666) with benzenesulfonyl chloride. This electrophilic substitution on the nitrogen atom of the amine is a standard procedure for creating sulfonamides. researchgate.netnih.gov The reaction is typically performed in a suitable solvent, often with a base such as pyridine to neutralize the hydrochloric acid byproduct. While specific literature detailing this exact reaction for this particular substrate is not prevalent, the methodology is well-established for a vast range of aromatic amines. nih.gov
A well-documented approach to a closely related analogue involves starting with a nitrated precursor, 4-nitro-2-phenoxyaniline (B44701). This method provides a strategic route to installing substituents on the phenoxy aniline (B41778) core before forming the sulfonamide bond.
In a reported synthesis, 4-nitro-2-phenoxyaniline is reacted with benzenesulfonyl chloride. nih.gov The reaction mixture is refluxed for a short period, and upon completion, the product, N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide, is crystallized. This nitro-substituted compound serves as a crucial intermediate for further transformations, particularly for the introduction of an amino group.
Table 1: Synthesis of N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide
| Reactant A | Reactant B | Conditions | Product |
|---|
This data is based on the synthetic procedure described in the literature. nih.gov
Synthesis of Key this compound Derivatives
The functionalization of the this compound scaffold is critical for developing analogues with diverse properties. The amino and acetamido groups are particularly important substituents.
The synthesis of an amino-substituted derivative is effectively achieved through the chemical reduction of the corresponding nitro compound. Following the precursor-based synthesis described previously, N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide can be converted to N-(4-amino-2-phenoxyphenyl)benzenesulfonamide.
A common method for this transformation is the use of a metal in an acidic medium. nih.gov For example, the nitro compound is treated with tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl) and heated. nih.gov This reaction reduces the nitro group (-NO₂) to a primary amine (-NH₂), yielding the desired amino-substituted sulfonamide. nih.gov An alternative method reported for a similar substrate, N-(5-nitro-2-phenoxyphenyl)methanesulfonamide, utilizes iron powder in the presence of ammonium (B1175870) chloride to achieve the reduction, affording N-(5-amino-2-phenoxyphenyl)methanesulfonamide. nih.gov
Table 2: Reduction of N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide
| Starting Material | Reagents | Conditions | Product |
|---|
This data is based on the synthetic procedure described in the literature. nih.gov
An acetamido-substituted derivative can be prepared either by acetylation of the corresponding amino-sulfonamide or by starting with an acetamido-substituted aniline precursor. The latter approach is exemplified in the synthesis of related compounds where an aminoacetophenone is first N-sulfonated. For instance, the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide is achieved through the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride. researchgate.net
Applying this logic, the synthesis of an acetamido-substituted this compound would logically proceed via the reaction of an appropriate acetamido-2-phenoxyaniline with benzenesulfonyl chloride in a manner analogous to the direct sulfonylation described in section 2.2.1. Alternatively, the amino group of N-(4-amino-2-phenoxyphenyl)benzenesulfonamide, synthesized as described in section 2.3.1, could be acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base to yield the corresponding N-(4-acetamido-2-phenoxyphenyl)benzenesulfonamide.
Synthesis of Nitro-Substituted this compound
The introduction of a nitro group onto the this compound scaffold is a key transformation, often targeting the phenoxy ring for substitution. A common strategy involves the reaction of a pre-synthesized nitro-aniline precursor with a sulfonyl chloride.
One established method is the synthesis of N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide. scholarsresearchlibrary.com This synthesis is achieved by refluxing 4-nitro-2-phenoxyaniline with benzenesulfonyl chloride for 30 minutes. scholarsresearchlibrary.com After the reaction, the mixture is poured into cold water to induce crystallization of the product, which can then be filtered and purified by recrystallization from ethanol (B145695). scholarsresearchlibrary.com The necessary precursor, 4-nitro-2-phenoxyaniline, can be obtained from the hydrolysis of Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) using 80% sulfuric acid at 110-115°C. scholarsresearchlibrary.com
Another general approach for preparing nitro-benzenesulfonamides involves reacting an appropriate amine with a nitro-substituted benzenesulfonyl chloride. For instance, 2-nitro-N-phenyl-benzene-sulfonamide can be synthesized, highlighting the versatility of the sulfonylation reaction. nih.gov Alternative nitration methods for aromatic sulfonamides include using reagents like sodium nitrite (B80452) with an oxidizing agent such as potassium peroxymonosulfate (B1194676) (Oxone) in a solvent like nitromethane. rsc.org
A summary of a typical synthesis for a nitro-substituted derivative is presented below:
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 4-Nitro-2-phenoxyaniline | Benzenesulfonyl chloride | Reflux, 30 min; then pour into cold H₂O | N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide |
| Nimesulide | 80% H₂SO₄ | 110-115°C; then NaOH (aq) | 4-Nitro-2-phenoxyaniline |
| Aromatic sulfonamide | NaNO₂ / KHS₂O₈ | Nitromethane, 50°C | Nitro-aromatic sulfonamide |
Sonogashira Cross-Coupling for Alkyne-Functionalized Derivatives
The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in creating alkyne-functionalized derivatives of this compound. The process typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org
A key application of this methodology is demonstrated in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, an analogue of the target compound. researchgate.net This synthesis involves the Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne. researchgate.net This illustrates that a halogenated (typically iodo- or bromo-substituted) this compound derivative serves as the necessary precursor for this functionalization.
The general conditions for the Sonogashira coupling are outlined in the following table:
| Reactant 1 | Reactant 2 | Catalysts | Base/Solvent | Product |
| Aryl or Vinyl Halide (e.g., Iodo-derivative) | Terminal Alkyne | Palladium complex & Copper(I) salt (e.g., CuI) | Amine base (e.g., triethylamine, HNiPr₂) / DMF | Aryl- or Vinyl-substituted Alkyne |
Recent advancements have also led to the development of copper-free Sonogashira reactions, which can be advantageous in biological applications to avoid copper toxicity. wikipedia.org
Synthesis of Schiff's Base Derivatives
Schiff's base derivatives of this compound are synthesized through the condensation of an amino-substituted precursor with an aldehyde or ketone. This reaction typically requires a two-step approach starting from a nitro-substituted analogue.
First, the nitro group of a compound such as N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide is reduced to form the corresponding amine. This reduction can be effectively carried out using tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl), heating the mixture on a water bath at 90°C for several hours. scholarsresearchlibrary.com An alternative method utilizes iron powder in the presence of ammonium chloride. researchgate.netprepchem.com
In the second step, the resulting N-(4-amino-2-phenoxyphenyl)benzenesulfonamide is condensed with a variety of substituted benzaldehydes to form the target Schiff's bases. scholarsresearchlibrary.com The reaction is typically performed by refluxing the amine and aldehyde in ethanol with a catalytic amount of glacial acetic acid for a few hours. scholarsresearchlibrary.com Upon cooling, the Schiff's base product often precipitates and can be isolated by filtration. scholarsresearchlibrary.com
The synthetic sequence is summarized below:
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide | Sn / conc. HCl, 90°C | N-(4-amino-2-phenoxyphenyl)benzenesulfonamide |
| 2 | N-(4-amino-2-phenoxyphenyl)benzenesulfonamide | Substituted Benzaldehyde / Glacial Acetic Acid, Ethanol, Reflux | N-(4-(benzylideneamino)-2-phenoxyphenyl)benzenesulfonamide (Schiff's Base) |
Synthesis of Dichloro-Substituted this compound
The synthesis of dichloro-substituted this compound can be achieved through standard sulfonamide bond formation. While specific literature for the direct dichlorination of the parent compound is scarce, the structure can be readily assembled from chlorinated precursors. The most common and predictable method involves the reaction of an appropriate dichlorobenzenesulfonyl chloride with 2-phenoxyaniline.
For example, to synthesize a derivative like N-(2-phenoxyphenyl)-2,4-dichlorobenzenesulfonamide, 2-phenoxyaniline would be reacted with 2,4-dichlorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a nucleophilic catalyst and an acid scavenger. The amine nitrogen of 2-phenoxyaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the N-S bond.
The generalized reaction is as follows:
| Amine Component | Sulfonyl Chloride Component | Base/Solvent | Product |
| 2-Phenoxyaniline | Dichlorobenzenesulfonyl chloride (e.g., 2,4- or 2,5-dichloro) | Pyridine | Dichloro-substituted this compound |
The existence of various dichloro-benzenesulfonamide compounds, such as 2,4-dichloro-N-phenethyl-benzene-sulfonamide and 2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide, confirms the stability and accessibility of this structural motif. sigmaaldrich.comnih.gov
Synthetic Modifications of Nimesulide-Derived Precursors
Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a structurally related and widely studied compound. scielo.brnih.gov Its precursors are highly valuable for generating a diverse library of analogues, including those with a benzenesulfonamide (B165840) group. The primary precursor derived from nimesulide is its reduced form, N-(4-amino-2-phenoxyphenyl)methanesulfonamide. researchgate.netscielo.br
This amino derivative is a versatile intermediate for various modifications: scielo.br
N-Acylation: The amino group readily reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of a base like triethylamine in a solvent such as chloroform (B151607). The reaction is typically fast, proceeding at room temperature. scielo.br
N-Sulfonylation: The amine can also be reacted with different sulfonyl chlorides to exchange the methanesulfonyl group for other sulfonyl moieties, although this is less common than modifying the amine itself. scielo.br
Imide Formation: The amine can be reacted with cyclic anhydrides, like phthalic anhydride, in glacial acetic acid to form N-substituted cyclic imides. scielo.br
These modifications highlight that the nimesulide scaffold provides a robust platform for creating analogues. The key step is the reduction of the 4-nitro group, which yields a highly reactive amino group that can be further functionalized. researchgate.netscielo.br For example, N-(4-amino-2-phenoxyphenyl)benzenesulfonamide can be synthesized from its nitro precursor and then undergo similar acylation or other modifications. scholarsresearchlibrary.com
Purification and Isolation Techniques in Synthetic Organic Chemistry
Following synthesis, the isolation and purification of this compound and its derivatives are critical to obtaining materials of high purity. Standard organic chemistry techniques are employed, with recrystallization being a prominent method.
Recrystallization Methods
Recrystallization is a primary technique for purifying solid organic compounds. The principle involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).
For this compound and its derivatives, various solvent systems have been proven effective:
Ethanol: N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide can be effectively recrystallized from ethanol. scholarsresearchlibrary.com
Methanol (B129727): The reduced form, N-(4-amino-2-phenoxyphenyl)benzenesulfonamide, has been purified by recrystallization from methanol. scholarsresearchlibrary.com
Chloroform-Ethyl Acetate (B1210297): A mixture of chloroform and ethyl acetate is used for purifying N-acylated derivatives of the nimesulide scaffold. scielo.br
In cases where recrystallization alone is insufficient, it is often preceded by other purification methods, such as flash column chromatography over silica (B1680970) gel, using an eluent system like ethyl acetate and hexanes. orgsyn.org After chromatography, the fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid can be further purified by recrystallization to achieve high analytical purity.
The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Chromatographic Purification Techniques
The purification of this compound and its analogues is a critical step to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are widely employed for this purpose, offering high resolution and versatility. The choice of technique and specific conditions depends on the scale of the purification and the physicochemical properties of the target compound and its impurities.
Column Chromatography
Flash column chromatography is a common and effective method for the purification of diaryl sulfonamides on a laboratory scale. thieme-connect.com This technique utilizes a stationary phase, typically silica gel, and a mobile phase composed of a mixture of organic solvents. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted from the column.
For compounds structurally similar to this compound, various solvent systems have been successfully employed. The selection of the eluent system is crucial for achieving optimal separation. Below is a table summarizing typical solvent systems used for the purification of related N-aryl benzenesulfonamides.
| Compound Type | Stationary Phase | Eluent System (Mobile Phase) | Reference |
| Diaryl Sulfonamides | Silica Gel | Diethyl ether in hexane (B92381) (e.g., 40%) | thieme-connect.com |
| Diaryl Sulfonamides | Silica Gel | Ethyl acetate in hexane (e.g., 20-40%) | thieme-connect.com |
| N-Aryl Benzenesulfonamides | Silica Gel | Dichloromethane (100%) | thieme-connect.com |
| N-Aryl Benzenesulfonamides | Silica Gel | Diethyl ether in hexane (e.g., 25-30%) | thieme-connect.com |
The process generally involves dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto the silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. It is a rapid and sensitive technique that provides a qualitative assessment of the purity of a sample. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. The plate is then placed in a developing chamber containing a shallow pool of the mobile phase. As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
For benzenesulfonamide derivatives, a common mobile phase for TLC analysis is a mixture of methanol and dichloromethane. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.
| Compound Class | Stationary Phase | Mobile Phase System | Rf Value (Example) | Reference |
| Benzenesulfonamides | Silica Gel | 10% Methanol in Dichloromethane | 0.10 - 0.12 | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It can also be used for preparative purification. HPLC utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.
For the analysis and purification of sulfonamides, reversed-phase HPLC is frequently used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape. google.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Different types of columns and mobile phases can be employed to optimize the separation of sulfonamides. Mixed-mode columns, which combine hydrophobic and ion-exchange mechanisms, can offer unique selectivity for closely related compounds. orgsyn.org
| Analytical Technique | Column Type | Mobile Phase | Detection | Reference |
| HPLC | Primesep D (Mixed-mode) | Acetonitrile and water with additives | UV (230nm) | orgsyn.org |
| HPLC | Primesep 100 (Mixed-mode) | Acetonitrile and water with additives | UV (230nm) | orgsyn.org |
| UPLC-MS/MS | C18 | Acetonitrile and 0.1% formic acid in water | MS/MS | google.com |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC in terms of speed and reduced solvent consumption. The separation of sulfonamides has been achieved using SFC with packed silica or aminopropyl columns. thieme-connect.com The composition of the mobile phase (e.g., by adding a modifier like methanol to the supercritical CO₂) and the column temperature can be adjusted to optimize the separation. thieme-connect.com
Reduction Reactions of Nitro Groups
The reduction of nitro groups on derivatives of this compound is a key transformation, as it installs an amino group that serves as a versatile handle for further functionalization. The nitro derivatives are typically prepared through electrophilic nitration of the parent compound.
One common method for this reduction is catalytic transfer hydrogenation. For instance, a nitro-substituted derivative like N-(5-nitro-2-phenoxyphenyl)methanesulfonamide can be effectively reduced to its corresponding amine, N-(5-amino-2-phenoxyphenyl)methanesulfonamide. prepchem.com This transformation is often carried out using iron powder in the presence of an acidic catalyst such as ammonium chloride, with heating. prepchem.com The reaction proceeds by the transfer of hydrogen from a donor molecule, facilitated by the metal catalyst.
Catalytic hydrogenation using molecular hydrogen (H₂) is another widely employed industrial method. google.com This process typically uses a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. google.comwikipedia.org The choice of catalyst and reaction conditions can be optimized to prevent the formation of undesired byproducts like hydroxylamines, azo, or azoxy compounds. google.com For example, the addition of catalytic amounts of vanadium compounds has been shown to suppress the accumulation of hydroxylamine (B1172632) intermediates, leading to a purer amino product. google.com
The reduction of a nitro group involves a six-electron transfer process, which can proceed through nitroso and hydroxylamine intermediates before yielding the final amine. nih.gov The specific reagents and conditions determine the final product. While strong reducing agents and catalytic hydrogenation typically lead to the amine, milder conditions or different reagents can be used to isolate the hydroxylamine intermediate. wikipedia.org
Table 1: Conditions for Nitro Group Reduction This table is interactive. You can sort and filter the data.
| Nitro-Substituted Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-(5-nitro-2-phenoxyphenyl)methanesulfonamide | Iron powder, ammonium chloride, water, ethyl acetate, 80°C | N-(5-amino-2-phenoxyphenyl)methanesulfonamide | ~85% | prepchem.com |
| Aromatic Nitro Compounds (General) | H₂, Pd/C, Vanadium modifier (e.g., NH₄VO₃), THF, 120°C, 20 bar | Aromatic Amino Compounds | >99% | google.com |
| Aromatic Nitro Compounds (General) | Zinc dust, ammonium chloride | Aryl Hydroxylamines | N/A | wikipedia.org |
Acylation Reactions
Acylation reactions are fundamental for modifying the amino derivatives of this compound. The primary amino group introduced via nitro reduction is a potent nucleophile that readily reacts with various acylating agents, such as acyl chlorides, anhydrides, and isocyanates, to form amides and ureas.
For example, the synthesis of N-[2-[[(phenylamino)carbonyl]amino]phenyl]benzenesulfonamide demonstrates the reaction of an amino-substituted benzenesulfonamide with an isocyanate. In this type of transformation, the amino group attacks the electrophilic carbon of the isocyanate to form a stable urea (B33335) linkage. nih.gov
Acetylation, a specific type of acylation using reagents like acetyl chloride or acetic anhydride, is also a common modification. This reaction is often used as a protection strategy for the amino group or to synthesize N-acetylated final products. The synthesis of 4-(2-aminoethyl)benzenesulfonamide, for instance, involves an initial acetylation of β-phenylethylamine to protect the amino group before subsequent chlorosulfonation and amination steps. google.com This highlights the utility of acylation in multi-step synthetic sequences.
Sulfonylation Reactions
Sulfonylation reactions are primarily used in two contexts: the initial synthesis of the this compound core structure and the further modification of its amino-substituted derivatives.
The parent compound is synthesized by the reaction of 2-phenoxyaniline with benzenesulfonyl chloride, typically in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl generated during the reaction, driving it to completion.
Furthermore, if a diamino-substituted derivative of this compound were synthesized, it could undergo a second sulfonylation reaction. This would lead to a bis-sulfonamide, such as N-{2-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide. sigmaaldrich.com Such reactions demonstrate that multiple sulfonamide moieties can be incorporated into the molecular structure, which can significantly influence its chemical properties and biological activity. The synthesis of various sulfonamide derivatives often involves reacting an amine with a substituted benzenesulfonyl chloride. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are particularly relevant for halo-substituted derivatives of this compound. Halogen atoms, especially when activated by an ortho or para nitro group, are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions.
A practical route has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org The halogen atom in these compounds can be displaced by a variety of nucleophiles. For example, reaction with alkoxides (e.g., sodium methoxide) would yield an alkoxy derivative, while reaction with amines would produce a di-amino substituted compound. This SNAr pathway is a powerful tool for introducing diverse functional groups onto the aromatic ring, enabling the synthesis of a broad library of compounds from a single halogenated intermediate.
Oxidation Reactions
Oxidation reactions on the this compound scaffold are less common and generally depend on the presence of susceptible functional groups. The core structure, consisting of two aromatic rings and a sulfonamide linker, is relatively stable to oxidation under typical conditions.
However, if the aromatic rings are substituted with groups that are prone to oxidation, such as alkyl or hydroxyl groups, these can be transformed. For example, a methyl group on one of the phenyl rings could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. A hydroxyl group could be oxidized to a quinone. These transformations would proceed according to standard aromatic oxidation mechanisms, significantly altering the electronic and structural properties of the molecule.
Regioselective Functionalization Strategies
The regioselectivity of further substitution on the this compound ring system is governed by the directing effects of the existing substituents. The phenoxy group (-OPh) is an ortho, para-directing activator, while the benzenesulfonamide group (-NHSO₂Ph) is also an ortho, para-directing, though deactivating, group.
In electrophilic aromatic substitution reactions like nitration or halogenation, the position of the incoming electrophile is a result of the combined influence of these groups. Research on the tandem nitration and halogenation of N-phenylbenzenesulfonamide has shown that specific isomers can be selectively synthesized. rsc.org For this compound, the position para to the strongly activating phenoxy group and ortho to the sulfonamide group is highly activated. Similarly, the position para to the sulfonamide group is another likely site of substitution. By carefully selecting reagents and reaction conditions, it is possible to control the functionalization at specific positions, which is a critical aspect of designing and synthesizing derivatives with desired properties. rsc.org
Advanced Structural Elucidation and Molecular Characterization
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. While specific crystallographic data for N-(2-phenoxyphenyl)benzenesulfonamide is not available in the provided search results, analysis of closely related sulfonamide structures provides insight into the expected molecular geometry and intermolecular interactions.
For instance, the crystal structure of N-(2-methylphenyl)benzenesulfonamide reveals an orthorhombic crystal system with a dihedral angle of 61.5 (1)° between the two benzene (B151609) rings. nih.govresearchgate.net In this related molecule, the N-H bond adopts a conformation that is anti to the ortho-methyl group on the aniline (B41778) ring. nih.govresearchgate.net Molecules are linked into chains along the a-axis by N-H···O hydrogen bonds. nih.govresearchgate.net Similarly, in (E)-N-(2-styrylphenyl)benzenesulfonamide, the sulfur atom exhibits a tetrahedral geometry, and the crystal packing is influenced by hydrogen bonding and C-H···π interactions. nih.gov In the crystal structure of N-(2-methoxyphenyl)benzenesulfonamide, two independent molecules are present in the asymmetric unit, with different dihedral angles between the phenyl and benzene rings (88.16 (12)° and 44.50 (12)°). nih.gov The packing is stabilized by N–H···O, C—H···O, and C—H···π interactions, creating a three-dimensional network. nih.gov These examples highlight the common structural motifs and types of non-covalent interactions that are likely to be important in the crystal lattice of this compound.
A hypothetical table of crystallographic data, based on typical values for related sulfonamides, is presented below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z | 4 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound and related sulfonamides reveals characteristic absorption bands that confirm the presence of key structural features.
The N-H stretching vibration (νN-H) in sulfonamides typically appears in the range of 3200-3300 cm⁻¹. researchgate.netznaturforsch.com The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are observed in the regions of 1310-1376 cm⁻¹ and 1140-1177 cm⁻¹, respectively. researchgate.netznaturforsch.com Additionally, the S-N and C-N stretching vibrations give rise to absorptions in the ranges of 893-945 cm⁻¹ and 1168-1304 cm⁻¹, respectively. researchgate.net The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-O-C ether linkage would be expected to show a strong absorption band in the 1000-1300 cm⁻¹ range.
A table summarizing the characteristic FT-IR absorption bands for sulfonamides is provided below.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch | 3199-3285 researchgate.net |
| Asymmetric SO₂ Stretch | 1309-1376 researchgate.net |
| Symmetric SO₂ Stretch | 1148-1177 researchgate.net |
| C-N Stretch | 1168-1304 researchgate.net |
| S-N Stretch | 893-945 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of this compound, the protons on the two phenyl rings and the N-H proton would give rise to distinct signals. The N-H proton typically appears as a broad singlet. The aromatic protons would resonate in the downfield region, generally between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the rings and the electronic effects of the substituents. For example, in a related compound, N-phenylbenzenesulfonamide, the aromatic protons appear in the range of 7.05-7.87 ppm. rsc.org The protons on the phenoxy-substituted ring would be expected to show a complex multiplet pattern due to their differing chemical environments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbons of the benzenesulfonyl group and the phenoxyphenyl group. The carbons directly attached to the sulfonyl group and the oxygen atom would be shifted downfield. In similar sulfonamides, the carbon signals for the phenyl rings are typically observed in the range of 114 to 158 ppm. rsc.org For instance, the carbon atoms of the benzenesulfonyl group in N-phenylbenzenesulfonamide resonate at specific chemical shifts that are influenced by the electron-withdrawing nature of the SO₂ group. rsc.org
A table summarizing the expected ¹H and ¹³C NMR chemical shift ranges for this compound, based on data for analogous compounds, is presented below.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | N-H | Broad singlet, variable |
| ¹H | Aromatic C-H | 7.0 - 8.0 |
| ¹³C | Aromatic C | 110 - 160 rsc.orgrsc.org |
| ¹³C | C-S | ~140 |
| ¹³C | C-O | ~150-160 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation of the molecular ion would produce a series of daughter ions, providing valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the C-S and S-N bonds. For benzenesulfonamide (B165840), a prominent peak is observed at m/z 77, corresponding to the phenyl cation, and another at m/z 141, corresponding to the benzenesulfonyl cation. nist.gov
Conformational Analysis and Molecular Packing in Crystalline States
The conformation of this compound in the solid state is determined by a balance of intramolecular steric and electronic effects, as well as intermolecular interactions that stabilize the crystal lattice. The dihedral angle between the two phenyl rings of the phenoxyphenyl group and the dihedral angle between the benzenesulfonyl group and the phenyl ring to which it is attached are key conformational parameters.
Computational and Theoretical Investigations of N 2 Phenoxyphenyl Benzenesulfonamide
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For N-(2-phenoxyphenyl)benzenesulfonamide, DFT studies, often performed with basis sets like B3LYP/6-311G+(d,p), are employed to determine its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO indicates the molecule's excitability and its ability to engage in electron transfer processes. nih.gov For a range of sulfonamide derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 4.3 to 4.8 eV, suggesting significant stability. scielo.br The distribution of HOMO and LUMO densities reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. In many sulfonamides, the HOMO is often localized on the aniline (B41778) ring, while the LUMO is distributed over the benzenesulfonyl moiety.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. nih.gov For sulfonamides, the MEP typically shows negative potential regions around the oxygen atoms of the sulfonyl group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. researchgate.net The region around the N-H group generally exhibits a positive potential, identifying it as a hydrogen bond donor site. nih.gov These computational insights are invaluable for predicting how the molecule will interact with biological targets and other molecules.
| Compound Type | Computational Method | Calculated HOMO-LUMO Gap (eV) | Key MEP Features |
|---|---|---|---|
| Allyl Sulfonamides | DFT/B3LYP/def2-TZVP | ~4.5 - 4.6 | HOMO and LUMO are typically antibonding orbitals located on the aromatic ring and nitrile group. scielo.br |
| 5-Aryl Thiophenes with Sulfonylacetamide | DFT/B3LYP/6-31G(d,p) | Not explicitly stated, but FMO analysis performed. | Reactive sites indicated by MEP mapping over stabilized geometries. nih.gov |
| N-1-sulfonyl substituted benzimidazoles | DFT/CAM-B3LYP/6-311G(d,p) and M06/6-311G(d,p) | Not explicitly stated, but FMO analysis performed. | Analysis of electron-donating and withdrawing capacity. nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govtandfonline.comnih.gov
| Compound/Derivative Type | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Benzenesulfonamide-thiazolidinone derivatives | Human Carbonic Anhydrase IX (hCA IX) | Active site residues (unspecified) | -5.06 (for mafenide) nih.gov |
| (E)-N-(2-styrylphenyl)benzenesulfonamide | EGFR Kinase | MET-793 (H-bond) | -8.27 nih.gov |
| Benzenesulfonamide-1,2,3-triazole derivatives | Human Carbonic Anhydrase I & II (hCA I & II) | Not specified | -5.13 (against hCA I), -5.32 (against hCA II) tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.
Although a specific QSAR model for this compound was not found in the surveyed literature, numerous QSAR studies have been performed on various classes of sulfonamides. ekb.egmedwinpublishers.comresearchgate.netnih.gov These studies often employ a range of molecular descriptors, including topological, electronic, and steric parameters, to build predictive models.
For example, a QSAR study on diaryl acylsulfonamide derivatives as inhibitors of Human Umbilical Vein Endothelial Cells (HUVEC) utilized Comparative Molecular Field Analysis (CoMFA) to relate the 3D structure of the molecules to their inhibitory potency. nih.gov Another study on sulfonamide derivatives as antidiabetic agents used topological descriptors to create a model with high predictive power. medwinpublishers.com These studies highlight the importance of descriptors related to molecular shape, electronic properties (like electrophilicity), and molar refractivity in determining the biological activity of sulfonamides. ekb.eg
| Descriptor Type | Examples | Relevance to Activity |
|---|---|---|
| Topological | Wiener index, Kier & Hall indices | Describes molecular size, shape, and branching. medwinpublishers.com |
| Electronic | Electrophilicity, SCF energy, HOMO-LUMO gap | Relates to the molecule's reactivity and ability to participate in electronic interactions. ekb.eg |
| Steric | Molar refractivity, CoMFA fields | Reflects the bulk and shape of the molecule, which is important for binding to a receptor. nih.govekb.eg |
Polymorphism and Pseudopolymorphism Prediction and Characterization
Computational and theoretical investigations into the polymorphism and pseudopolymorphism of this compound are areas that, to date, have not been specifically reported in publicly available scientific literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates), are critical aspects in the study of pharmaceutical and chemical compounds. The different polymorphic and pseudopolymorphic forms of a substance can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.
While direct studies on this compound are not available, the broader class of benzenesulfonamide derivatives is known to exhibit polymorphism. Computational methods are increasingly employed to predict the possible crystal structures of organic molecules, offering a theoretical landscape of potential polymorphs. These methods typically involve searching for the most stable crystal lattice structures based on thermodynamic principles. Such computational predictions can be a valuable precursor to experimental polymorph screening, helping to guide the search for and characterization of different crystalline forms.
For benzenesulfonamides in general, intermolecular interactions, particularly hydrogen bonds involving the sulfonamide group, play a crucial role in determining the crystal packing and, consequently, the potential for polymorphism. The flexibility of the molecule, including the torsion angles between the aromatic rings and the sulfonamide linker, also contributes to the possibility of different packing arrangements.
Given the absence of specific research on this compound, the following tables represent a generalized framework for how such data would be presented if it were available through computational prediction and experimental characterization.
Table 1: Predicted Polymorphs of this compound (Hypothetical)
| Polymorph | Crystal System | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |
| Form I | Monoclinic | P2₁/c | -120.5 | 1.35 |
| Form II | Orthorhombic | Pbca | -118.2 | 1.32 |
| Form III | Triclinic | P-1 | -115.8 | 1.30 |
This table is a hypothetical representation of data that could be generated from computational crystal structure prediction studies. The values are for illustrative purposes only.
Table 2: Characterization Data for Hypothetical Polymorphs of this compound
| Property | Form I (Hypothetical) | Form II (Hypothetical) |
| Melting Point (°C) | 155-157 | 150-152 |
| Solubility in Ethanol (B145695) (mg/mL at 25°C) | 5.2 | 8.9 |
| Characteristic PXRD Peaks (2θ) | 8.5, 12.3, 18.7, 21.4 | 9.1, 14.2, 19.8, 22.5 |
| Spectroscopic Signature (e.g., IR, Raman) | Distinct N-H and S=O stretching frequencies | Shifted N-H and S=O stretching frequencies compared to Form I |
This table illustrates the types of experimental data that would be collected to differentiate and characterize predicted polymorphs. The values are for illustrative purposes only.
The study of polymorphism and pseudopolymorphism in this compound would be a valuable area for future research to fully understand its solid-state properties.
Biological Activities and Pharmacological Mechanisms of N 2 Phenoxyphenyl Benzenesulfonamide and Derivatives in Vitro and Pre Clinical Studies
Enzyme Inhibition Profiles
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of benzenesulfonamide (B165840) are recognized for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. The presence of a benzenesulfonamide moiety is a critical feature for optimal COX-2 selectivity and potency.
N-2-(Phenylamino) benzamide (B126) derivatives, which share structural similarities with N-(2-phenoxyphenyl)benzenesulfonamide, have been investigated as dual inhibitors of COX-2 and Topoisomerase I. One of the optimized compounds from this series, 1H-30 , demonstrated a more potent inhibitory effect on COX-2 than the reference drugs tolfenamic acid and a previously studied inhibitor, I-1. nih.gov This highlights the potential of the N-phenylamino benzamide scaffold in designing effective COX-2 inhibitors.
Further studies on cyclic imides bearing a 3-benzenesulfonamide fragment revealed potent COX-2 inhibition. For instance, derivatives with a tetrahydrophthalimide or phthalimide (B116566) core, such as compounds 3 , 4 , 12 , and 13 , showed strong inhibitory activity. nih.gov The introduction of a nitro group at the 5-position of the cyclic imide in compounds containing sulfonamide and oxime fragments, as seen in compounds 9 and 18 , resulted in the most potent COX-2 inhibitory activity among the tested series. nih.gov These findings underscore that the sulfonamide (–SO2NH2) and oxime (–C=NOH) fragments are important pharmacophores for interaction with the COX-2 binding pocket. nih.gov
| Compound | Core Structure | Substituents | COX-2 IC50 (µM) | Selectivity Index (SI) vs COX-1 |
| 2 | Succinimide | 3-Benzenesulfonamide | 0.26 | >192.3 |
| 3 | Tetrahydrophthalimide | 3-Benzenesulfonamide | 0.20 | >250 |
| 4 | Phthalimide | 3-Benzenesulfonamide | 0.18 | >277.8 |
| 9 | 5-Nitro-phthalimide | 3-Benzenesulfonamide | 0.15 | >333.3 |
| 11 | Succinimide | 2-[4-(1-(hydroxyimino)ethyl)phenyl] | 0.22 | >227.3 |
| 12 | Tetrahydrophthalimide | 2-[4-(1-(hydroxyimino)ethyl)phenyl] | 0.16 | >312.5 |
| 13 | Phthalimide | 2-[4-(1-(hydroxyimino)ethyl)phenyl] | 0.16 | >312.5 |
| 18 | 5-Nitro-phthalimide | 2-[4-(1-(hydroxyimino)ethyl)phenyl] | 0.15 | >333.3 |
| Celecoxib (Reference) | - | - | 0.129 | >387.6 |
Data sourced from in vitro cyclooxygenase enzyme inhibition assays. nih.gov
Carbonic Anhydrase Enzyme Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Various derivatives have been shown to inhibit different isoforms of human carbonic anhydrase (hCA).
In a study of 4-guanidinobenzenesulfonamide (B8693046) derivatives, compounds 7c , 7h , 7m , and 7o displayed subnanomolar inhibitory constants (KI) and notable selectivity for the brain-associated hCA VII isoform over the off-target hCA I and hCA II isoforms. unifi.it Similarly, research on benzenesulfonamides and tetrafluorobenzenesulfonamides synthesized via click chemistry showed that while most compounds were medium-potency inhibitors of cytosolic hCA I and hCA II, they acted as low nanomolar to subnanomolar inhibitors of the tumor-associated hCA IX and hCA XII isoforms. nih.gov For instance, inhibition constants for these derivatives ranged from 1.5 to 38.9 nM against hCA IX and from 0.8 to 12.4 nM against hCA XII. nih.gov
Another study on sulfenimide derivatives, synthesized from substituted thiophenols, found that the bromo-derivative (1f ) was the most potent inhibitor against hCA-I, hCA-II, and bovine CA (bCA), with KI values of 0.023 µM, 0.044 µM, and 20.57 µM, respectively. nih.gov
| Compound/Series | Target Isoform(s) | Inhibition Data (K_I / K_d) |
| Benzenesulfonamide Derivatives (4a-k, 5a-k) | hCA I | 41.5 - 1500 nM |
| hCA II | 30.1 - 755 nM | |
| hCA IX | 1.5 - 38.9 nM | |
| hCA XII | 0.8 - 12.4 nM | |
| 4-Guanidinobenzenesulfonamide Derivatives (7c, 7h, 7m, 7o) | hCA VII | Subnanomolar range |
| Sulfenimide Derivative (1f) | hCA-I | 0.023 µM |
| hCA-II | 0.044 µM | |
| bCA | 20.57 µM |
Data compiled from multiple in vitro carbonic anhydrase inhibition studies. unifi.itnih.govnih.gov
ATP-Sensitive K+ Channel Regulation
ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to electrical activity in various tissues. These channels are complexes of Kir6.x pore-forming subunits and regulatory sulfonylurea receptor (SUR) subunits. nih.gov While various chemical families are known to act as KATP channel openers (KCOs), including benzopyrans and cyanoguanidines, there is no specific research in the reviewed literature detailing the direct regulation of ATP-sensitive K+ channels by this compound or its immediate derivatives. nih.govnih.gov The primary mechanism of action for many KATP channel modulators involves interaction with the SUR subunit.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. The sulfonamide scaffold has been extensively used in the design of urease inhibitors.
A series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, synthesized from sulfadiazine, demonstrated significant urease inhibitory activity. The most potent compound in this series, 3l , exhibited an IC50 value of 2.21 ± 0.45 µM, which is approximately ten times more potent than the standard inhibitor thiourea (B124793) (IC50 = 20.03 ± 2.06 µM). nih.gov Another study on new sulfonamide-1,2,3-triazole-acetamide derivatives found that all synthesized compounds were more potent than thiourea, with IC50 values ranging from 0.12 to 4.53 µM. The most active compound, 11b (an N-2-methylphenylacetamide derivative), had an IC50 of 0.12 µM, making it 198 times more potent than thiourea. nih.gov
| Compound Series | Most Potent Example | Urease IC50 (µM) |
| (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide | 3l | 2.21 ± 0.45 |
| Sulfonamide-1,2,3-triazole-acetamide | 11b | 0.12 |
| Thiourea (Standard) | - | 20.03 ± 2.06 / 23.76 |
Data from in vitro urease inhibition assays against Jack bean urease. nih.govnih.gov
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) inhibitors are used to manage symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Sulfonamide derivatives have shown potential as cholinesterase inhibitors.
A study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives revealed significant inhibitory effects against both AChE and butyrylcholinesterase (BChE). The introduction of a lipophilic 4-methoxystyryl group in compound 3a resulted in markedly improved inhibition of AChE and BChE with IC50 values of 4.3 ± 0.23 µM and 5.6 ± 0.24 µM, respectively. mdpi.com The 5-(4-trifluorostyryl) substituted derivative 3b also showed significant activity against AChE (IC50 = 6.2 ± 0.21 µM). mdpi.com
In another study, N-substituted derivatives of brominated 2-phenitidine, which contains a benzenesulfonamide moiety, were synthesized and screened against cholinesterases. The parent compound, N-(2-ethoxyphenyl) benzenesulfonamide, is structurally related to the subject of this article. Among the derivatives, N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) (6k) and N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) (6d) were identified as effective inhibitors of BChE, with IC50 values of 42.21 ± 0.25 µmoles/L and 45.31 ± 0.17 µmoles/L, respectively. nih.gov
| Compound | Target Enzyme | IC50 |
| N-(2-acetyl-4-(4-methoxystyryl)phenyl)benzenesulfonamide (3a) | AChE | 4.3 ± 0.23 µM |
| BChE | 5.6 ± 0.24 µM | |
| N-(2-acetyl-4-(4-trifluoromethylstyryl)phenyl)benzenesulfonamide (3b) | AChE | 6.2 ± 0.21 µM |
| BChE | 10.5 ± 0.47 µM | |
| N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) (6k) | BChE | 42.21 ± 0.25 µmoles/L |
| N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) (6d) | BChE | 45.31 ± 0.17 µmoles/L |
| Donepezil (Reference) | AChE | 1.24 ± 0.15 µM |
| BChE | 3.12 ± 0.18 µM |
Data sourced from in vitro cholinesterase inhibition assays. mdpi.comnih.gov
Receptor Modulation and Ligand-Binding Studies
The interaction of this compound and its structural analogs with various cellular receptors has been a subject of targeted research, revealing potential therapeutic applications. These studies have primarily focused on its roles as a progesterone (B1679170) receptor antagonist and an estrogen-related receptor alpha inverse agonist.
Progesterone Receptor (PR) Antagonism
Research into nonsteroidal progesterone receptor (PR) antagonists has identified the benzenesulfonanilide skeleton as a novel and promising scaffold. nih.gov While the core of this research focuses on the N-(4-phenoxyphenyl)benzenesulfonamide isomer, the findings provide valuable insight into the potential of this class of compounds. The progesterone receptor is a key player in the female reproductive system and is implicated in diseases such as breast cancer, endometriosis, and uterine leiomyoma. nih.govnih.gov
Scientists have developed a series of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, identifying a 3-chlorobenzenesulfonyl derivative (compound 20a ) as a key lead compound for further structural development. nih.gov Structure-activity relationship studies demonstrated that modifications to the benzenesulfonyl moiety significantly influenced antagonist activity. Introduction of a trifluoromethyl group at the 3-position of the benzenesulfonyl ring resulted in the most potent PR-antagonistic activity observed in the series. nih.gov This derivative, compound 32 , exhibited a high binding affinity for the progesterone receptor and notable selectivity over the androgen receptor (AR). nih.govnih.gov
| Compound | Substitution on Benzenesulfonyl Ring | PR Antagonistic Activity (IC50, nM) |
|---|---|---|
| 20a | 3-Cl | 150 |
| 28 | 3-CH3 | 150 |
| 29 | 3-CF3 | 33 |
| 32 | 3-CF3 | 33 |
Estrogen-Related Receptor Alpha (ERRα) Inverse Agonism
The orphan nuclear receptor Estrogen-Related Receptor Alpha (ERRα) is overexpressed in many cancers, including triple-negative breast cancer (TNBC), and is involved in regulating oxidative metabolism and mitochondrial biogenesis. nih.govresearchgate.net Consequently, ERRα inverse agonists are being investigated as a potential therapy for these types of cancers. nih.gov
Researchers have discovered a series of novel ERRα inverse agonists based on a p-nitrobenzenesulfonamide template. nih.gov Within this series, 4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide (compound 8 ) was synthesized and evaluated. nih.gov Further optimization led to the identification of compound 11 , a derivative, as the most promising ERRα inverse agonist from this set, with an IC50 value of 0.80 μM. nih.gov This compound was shown to significantly inhibit the transcription of genes regulated by ERRα. nih.govresearchgate.net Docking studies suggest that compound 11 interacts with the ligand-binding domain of ERRα, forming hydrogen bonds with amino acid residues Glu331 and Arg372. researchgate.net
| Compound | Description | ERRα Inverse Agonist Activity (IC50, μM) |
|---|---|---|
| XCT-790 | Reference Compound | 0.37 |
| Compound 11 | p-Nitrobenzenesulfonamide Derivative | 0.80 |
G Protein-Gated Inward Rectifier K+ (GIRK) Channel Regulation
G protein-gated inwardly rectifying K+ (GIRK) channels are crucial for regulating neuronal excitability in response to various neurotransmitters. nih.gov They are activated by the Gβγ subunits of G proteins, leading to hyperpolarization of the cell membrane and neuronal inhibition. nih.govnih.gov Despite the importance of these channels, a review of the available scientific literature did not yield specific information on the interaction between this compound or its direct derivatives and GIRK channels.
Cytotoxic and Anticancer Activities in Cell Lines
The potential of this compound derivatives as anticancer agents has been explored through their effects on various human cancer cell lines. These studies have focused on their ability to inhibit cell proliferation and the underlying mechanisms of action.
Antiproliferative Effects on Human Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7)
The benzenesulfonamide scaffold is a feature of various compounds investigated for their anticancer properties. nih.govnih.gov Research has demonstrated that derivatives of this compound possess antiproliferative activity. Specifically, compound 11 , an ERRα inverse agonist derived from a p-nitrobenzenesulfonamide template, demonstrated potent anti-proliferative and anti-metastatic effects on the triple-negative breast cancer cell line MDA-MB-231. nih.gov
While direct studies on HCT-116, HeLa, or MCF-7 for this specific compound are limited, broader research into related benzenesulfonamide derivatives shows significant cytotoxic activity. For example, a series of new aryl thiazolone-benzenesulfonamides showed potent growth inhibition against the breast cancer cell lines MDA-MB-231 and MCF-7. researchgate.net Compound 4e from this series exhibited IC50 values of 3.58 μM and 4.58 μM against MDA-MB-231 and MCF-7, respectively. nih.gov These findings underscore the potential of the benzenesulfonamide functional group in the development of novel anticancer agents. nih.govnih.gov
| Compound | Cell Line | Antiproliferative Activity (IC50, μM) |
|---|---|---|
| 4e (thiazolone-benzenesulfonamide) | MDA-MB-231 (Breast) | 3.58 |
| MCF-7 (Breast) | 4.58 | |
| Staurosporine (Reference) | MDA-MB-231 (Breast) | 7.67 |
| MCF-7 (Breast) | 5.89 |
Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Caspase Activation, Cell Cycle Distribution)
The anticancer effects of benzenesulfonamide derivatives appear to be mediated, at least in part, through the induction of apoptosis. researchgate.net Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells and is often triggered through the activation of a cascade of enzymes called caspases. nih.govkoreamed.org
Studies on benzenesulfonamide derivatives have provided insights into these mechanisms. For instance, compound 4e , a thiazolone-benzenesulfonamide derivative, was found to induce apoptosis in MDA-MB-231 breast cancer cells. researchgate.net This was demonstrated by a 22-fold increase in Annexin V-FITC staining compared to control cells, indicating the externalization of phosphatidylserine, an early hallmark of apoptosis. researchgate.net
While direct mechanistic studies on this compound are not widely available, research on structurally related N-substituted benzamides shows that they can induce apoptosis via the mitochondrial pathway. nih.govresearchgate.net This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9. nih.govresearchgate.net Subsequent activation of effector caspases then carries out the execution phase of apoptosis. nih.govkoreamed.org Furthermore, some of these related compounds have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.govresearchgate.net This suggests that the anticancer activity of benzenesulfonamide-based compounds could involve a multi-faceted mechanism that includes the induction of apoptosis through caspase activation and interference with the cell cycle. nih.govnih.gov
Antimicrobial Activities
Antibacterial Effects
Derivatives of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. The sulfonamide group is a well-known pharmacophore in antibacterial drugs, and its incorporation into various molecular scaffolds has led to the discovery of new antimicrobial agents. nih.govjapsonline.com For example, a series of N-(thiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com
In vitro studies have quantified the antibacterial efficacy of these derivatives through the determination of Minimum Inhibitory Concentration (MIC) values. For instance, some N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives exhibited significant activity, with one isopropyl-substituted derivative showing a low MIC of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nanobioletters.com Similarly, novel N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide analogs have been synthesized and screened for their antibacterial effects, with compounds bearing two chloro groups or four fluoro groups showing good inhibition against pathogenic microbes. researchgate.net The antibacterial activity of some N-benzamide derivatives has also been reported, with some compounds showing excellent activity against Bacillus subtilis and Escherichia coli. nih.gov
The following table summarizes the in vitro antibacterial activity of selected benzenesulfonamide and benzamide derivatives.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | nanobioletters.com |
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | nanobioletters.com |
| N-p-tolylbenzamide | E. coli | 3.12 | nih.gov |
| N-p-tolylbenzamide | B. subtilis | 6.25 | nih.gov |
| Compound 5a (an N-benzamide derivative) | E. coli | 3.12 | nih.gov |
| Compound 5a (an N-benzamide derivative) | B. subtilis | 6.25 | nih.gov |
Antifungal Effects
In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. A variety of N-arylbenzenesulfonamides have been shown to be effective against several plant pathogenic fungi. jpionline.org For instance, certain derivatives exhibited broad-spectrum antifungal activity against Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea, with 50% effective dose (ED50) values in the range of 3-15 µg/mL. jpionline.org
Similarly, novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives displayed moderate to good antifungal activity against five plant pathogenic fungi. researchgate.net One particular compound from this series showed significant activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, even outperforming the commercial fungicide boscalid. researchgate.net Other studies have explored the antifungal potential of N-phenylbenzamide derivatives, which have shown inhibitory effects against Candida albicans. nih.govmdpi.com The mechanism of action for some of these derivatives is thought to involve the inhibition of fungal enzymes like aspartic proteinases. mdpi.com
Below is a table summarizing the in vitro antifungal activity of selected derivatives.
| Compound/Derivative | Test Organism | MIC (µg/mL) | ED50 (µg/mL) | Reference |
| N-arylbenzenesulfonamides (compounds 3, 4, 8, 9, 10, 14, 16, 18, 20, 21, 24, 27) | P. ultimum, P. capsici, R. solani, B. cinerea | 3-15 | jpionline.org | |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | nih.gov | |
| 2-octanoylbenzohydroquinone | Candida krusei | 2 | nih.gov | |
| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 | nih.gov | |
| Arylsulfonamides | Candida glabrata | 250 |
Antibiofilm Properties
Bacterial biofilms are a significant challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Some derivatives of the core structure have shown promise in inhibiting biofilm formation. For instance, certain novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been evaluated for their antibiofilm activities against pathogenic microbes that cause urinary tract infections. nih.gov While direct evidence for the antibiofilm properties of this compound is limited, the activity of its derivatives suggests that this class of compounds may have the potential to interfere with biofilm formation, a crucial aspect of antimicrobial therapy.
Anti-inflammatory Activity Mechanisms
The anti-inflammatory properties of this compound and its derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. youtube.com The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Several studies have synthesized and evaluated benzenesulfonamide derivatives as selective COX-2 inhibitors. mdpi.com For example, a series of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamide (B10844377) derivatives were designed and found to be novel and selective COX-2 inhibitors. mdpi.com One compound from this series, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, was more active and selective for COX-2 than the well-known COX-2 inhibitor, celecoxib. mdpi.com Another study reported new selective COX-2 inhibitors created by linking 1,2,3-triazole and benzenesulfonamide pharmacophores to existing NSAIDs. Some of these compounds showed higher in vitro COX-2 selectivity and inhibitory activity than celecoxib.
The table below presents the in vitro COX-1 and COX-2 inhibitory activities of some benzenesulfonamide derivatives.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20, LA2135) | 85.13 | 0.74 | 114.5 | mdpi.com |
| Compound 6b (a 1,2,3-triazole and benzenesulfonamide hybrid) | >100 | 0.04 | >2500 | |
| Compound 6j (a 1,2,3-triazole and benzenesulfonamide hybrid) | >100 | 0.04 | >2500 | |
| Celecoxib (Reference) | 14.7 | 0.05 | 294 | |
| N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) | >100 | - | >150 | japsonline.com |
Radical Scavenging Activity
Reactive oxygen species (ROS) and other free radicals play a significant role in oxidative stress, which is implicated in various pathological conditions, including inflammation and cancer. Antioxidants can mitigate the damaging effects of these radicals by scavenging them. The radical scavenging activity of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nanobioletters.com
In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change from violet to yellow, which can be measured spectrophotometrically. nanobioletters.com The ABTS assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Structure Activity Relationship Sar Studies of N 2 Phenoxyphenyl Benzenesulfonamide Derivatives
Influence of Substituents on Potency and Selectivity
The potency and selectivity of N-(2-phenoxyphenyl)benzenesulfonamide analogs are highly sensitive to the substituents on both the benzenesulfonamide (B165840) and the phenoxyphenyl moieties.
For a closely related series of N-(4-phenoxyphenyl)benzenesulfonamide derivatives developed as progesterone (B1679170) receptor (PR) antagonists, the substitution pattern on the benzenesulfonyl group was found to be a key determinant of activity. The introduction of a trifluoromethyl group at the 3-position of the benzenesulfonyl ring resulted in a compound with the most potent PR-antagonistic activity. nih.gov This highlights the importance of electron-withdrawing groups at this position for enhancing potency. In contrast, modifications on the phenoxy ring were also explored, though the primary focus remained on the benzenesulfonyl portion for optimizing PR antagonism. nih.gov
In a different study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase (12-LOX), modifications to the benzenesulfonamide ring were critical for potency and selectivity. nih.gov While this scaffold differs from this compound, the principles of substitution on the benzenesulfonamide ring are informative. For instance, the presence and position of various functional groups on the benzylamino portion significantly impacted the inhibitory concentration (IC50) values against 12-LOX, demonstrating that even subtle changes can lead to substantial differences in biological effect. nih.gov
The following table summarizes the effects of substituents on the potency of benzenesulfonamide derivatives against the progesterone receptor.
| Compound ID | Benzenesulfonyl Substituent | PR Antagonistic Activity (IC50, nM) |
| 20a | 3-Cl | 600 |
| 32 | 3-CF3 | 130 |
Data sourced from studies on N-(4-phenoxyphenyl)benzenesulfonamide derivatives. nih.gov
Impact of Functional Group Modifications on Biological Response
Modification of the core functional groups in this compound derivatives can lead to significant changes in their biological profiles. The sulfonamide linkage is a key functional group, and its modification or replacement can alter the compound's activity.
In the development of progesterone receptor antagonists based on the N-(p-aryloxyphenyl)benzenesulfonamide scaffold, it was noted that the sulfonamide moiety was crucial for PR-antagonistic activity. nih.gov When the sulfonamide was replaced with an amide linkage, the resulting N-(p-aryloxyphenyl)benzamides were found to be selective androgen receptor (AR) antagonists, demonstrating that this functional group is a key determinant of selectivity between these two nuclear receptors. nih.gov
Furthermore, in a series of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, the introduction of a sulfonamide moiety to the parent compound, 2-amino-5-bromoacetophenone, resulted in improved activity against acetylcholinesterase (AChE). mdpi.com However, this modification led to a significant reduction in activity against butyrylcholinesterase (BChE) and also decreased the free radical scavenging activity. mdpi.com This illustrates that a single functional group modification can have divergent effects on different biological targets.
The combination of a benzenesulfonamide core with other functional groups, such as hydrazone moieties, has been shown to enhance various biological activities, including anticancer properties. nih.gov
Stereochemical Considerations and Conformational Flexibility in Bioactivity
The three-dimensional arrangement of atoms (stereochemistry) and the ability of the molecule to adopt different shapes (conformational flexibility) are critical for the biological activity of this compound derivatives.
The sulfonamide linkage in aromatic sulfonamides typically adopts a synclinal conformation, which is different from the planar trans conformation of aromatic secondary amides. nih.gov This conformational preference is important for how the molecule fits into the ligand-binding pocket of its target. In the case of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as progesterone receptor antagonists, the docked structure showed that the compound occupies the ligand-binding pocket with the sulfonamide moiety in the synclinal conformation. nih.gov This specific conformation allows the benzenesulfonyl group to occupy a particular space within the receptor, contributing to its antagonistic activity. nih.gov
In studies of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, X-ray crystallography revealed that the sulfonamide moiety deviates from co-planarity with the conjugated framework. mdpi.com This non-planar conformation enables the sulfonamide group to participate in intermolecular hydrogen bonding, forming dimer and catemer motifs, which can influence the compound's solid-state properties and potentially its interactions with biological targets. mdpi.com The specific conformations of the N-C bond relative to the S=O bonds were identified as trans and gauche. mdpi.com
Correlating Structural Features with Enzyme Binding Affinity and Inhibition Kinetics
Understanding how the structural features of this compound derivatives correlate with their enzyme binding affinity and inhibition kinetics is crucial for rational drug design.
In a study of sulphadiazine derivatives as urease inhibitors, it was found that the electronic and steric effects of substituents on the aryl group had a diverse impact on the enzyme's active site. nih.gov For instance, the most active compound in this series, which was 10 times more potent than the standard inhibitor thiourea (B124793), featured specific substitutions that enhanced its binding to the urease enzyme. nih.gov Although the core structure is different, this highlights the principle that specific substituent patterns on the aromatic rings of benzenesulfonamide-containing compounds are key to achieving high enzyme inhibitory potency.
Molecular docking studies with various benzenesulfonamide derivatives have helped to rationalize their binding interactions. For example, in a series of compounds designed to inhibit the tropomyosin receptor kinase A (TrkA), in silico analysis indicated that the lead compound formed prominent stabilizing hydrophobic interactions with specific amino acid residues (Tyr359, Ser371, Ile374) and charged interactions with another (Gln369) in the active site. nih.gov Such studies provide a molecular basis for the observed structure-activity relationships and guide further optimization of the inhibitors.
The following table presents enzyme inhibition data for selected benzenesulfonamide derivatives against urease.
| Compound ID | Substituent on Benzylidene Ring | Urease Inhibition (IC50, µM) |
| 3l | 2,4-dichloro | 2.21 ± 0.45 |
| 3a | 2-chloro | 2.45 ± 0.12 |
| 3b | 4-chloro | 3.11 ± 0.11 |
| Thiourea (Standard) | - | 20.03 ± 2.06 |
Data from a study on (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives. nih.gov
Structural Requirements for Receptor Antagonism and Modulation
The structural features required for a this compound derivative to act as a receptor antagonist or modulator are highly specific to the target receptor.
For the progesterone receptor (PR), the N-(4-phenoxyphenyl)benzenesulfonamide scaffold itself was found to be a promising structure for antagonism. nih.gov The key structural requirements identified were the benzenesulfonanilide skeleton and specific substitutions on the benzenesulfonyl ring, such as a 3-trifluoromethyl group, which conferred high binding affinity and selectivity over the androgen receptor (AR). nih.gov The synclinal conformation of the sulfonamide group was also identified as a critical feature for effective binding and antagonism. nih.gov
In the context of the androgen receptor, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as novel antagonists that target the activation function 2 (AF2) region of the receptor. nih.gov This indicates that the benzenesulfonamide core can be adapted to target different receptors and different binding sites within those receptors.
Furthermore, benzenesulfonamide analogs have been investigated as modulators of the 5-HT6 receptor, with the goal of treating central nervous system disorders. nih.gov In these cases, the benzenesulfonamide moiety is typically attached to a piperazine or homopiperazine ring system, which in turn interacts with the receptor. This demonstrates the versatility of the benzenesulfonamide group as a component in molecules designed to modulate a wide range of receptors.
Advanced Drug Design and Pre Clinical Development Strategies
Scaffold Optimization for Enhanced Efficacy and Target Specificity
Scaffold optimization is a cornerstone of medicinal chemistry, aimed at identifying novel molecular backbones that maintain or improve biological activity while offering better pharmacological properties. For the N-(2-phenoxyphenyl)benzenesulfonamide core, this involves systematic modifications to its structure to enhance potency and selectivity for specific biological targets.
A key strategy is scaffold hopping , which involves replacing the core structure with a chemically different but functionally equivalent moiety. bhsai.orgnih.gov This technique can lead to the discovery of compounds with novel intellectual property, improved properties, and potentially different side-effect profiles. nih.gov For instance, replacing one of the phenyl rings with a different aromatic or heteroaromatic system can significantly alter the compound's interaction with its target. The goal is to retain the key binding interactions of the original molecule while exploring new chemical space. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to this optimization process. By synthesizing and evaluating a series of analogs, researchers can determine which structural modifications lead to improved activity. For example, in a study on related benzenesulfonamide (B165840) derivatives, the introduction of a second small hydrophobic group on the aniline (B41778) ring resulted in highly potent antiviral analogs. nih.gov Similarly, modifications to the this compound scaffold, such as the introduction of an amino group to create 4-Amino-N-(2-phenoxyphenyl)benzenesulfonamide, have been explored to evaluate their cytotoxic activities against human cancer cell lines. nih.gov These studies help to build a comprehensive understanding of how different substituents on the phenyl rings or modifications to the sulfonamide linker affect biological efficacy and target specificity. nih.govescholarship.org
The table below illustrates examples of scaffold modifications on a related benzenesulfonamide core and their impact on biological activity.
| Compound/Modification | Target/Activity Measured | Key Finding | Reference |
| 4-Amino-N-(2-phenoxyphenyl)benzenesulfonamide | Cytotoxic activity against cancer cell lines (A875, HepG2) | Serves as a key intermediate for creating novel derivatives with potential cytotoxic effects. | nih.gov |
| Aniline analogues with 3-Cl and 3-CF3 substitutions | Anti-influenza activity | Demonstrated significantly better antiviral potencies compared to other substitutions. | nih.gov |
| (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | Anticholinesterase activity | The acetyl group acts as a scaffold for producing hybrid compounds with potentially enhanced biological properties. | mdpi.com |
Rational Design Based on Molecular Target Interactions
Rational drug design leverages detailed knowledge of the three-dimensional structure of biological targets, such as enzymes and receptors, to create specific and potent inhibitors or modulators. researchgate.netpolyu.edu.hk This approach is highly applicable to the development of this compound derivatives.
Enzyme Active Site Interactions: Many benzenesulfonamide-based drugs function by inhibiting enzymes. The design process begins with identifying the enzyme's active site, the region responsible for its catalytic activity. nih.gov Using structural data from X-ray crystallography or cryo-electron microscopy, medicinal chemists can design molecules that fit precisely into this pocket and interact with key amino acid residues. researchgate.net For this compound analogs, the sulfonamide group can act as a zinc-binding group in metalloenzymes or form hydrogen bonds with the protein backbone. The two phenyl rings can engage in hydrophobic or pi-stacking interactions within the active site. nih.gov For example, in silico analysis of a benzenesulfonamide analog targeting the TrkA receptor showed prominent stabilizing hydrophobic interactions with specific tyrosine, serine, and isoleucine residues. nih.gov This knowledge allows for the rational placement of functional groups on the scaffold to maximize these favorable interactions and improve binding affinity and selectivity. nih.gov
Receptor Ligand-Binding Domains: Similarly, if the target is a receptor, derivatives are designed to bind to its specific ligand-binding domain. nih.gov The goal is to create a molecule that mimics the natural ligand or an allosteric modulator that alters the receptor's function. The flexibility and substitution possibilities of the this compound scaffold allow for the fine-tuning of its shape and electronic properties to complement the receptor's binding site. nih.gov Understanding the molecular features that control the kinetics of the drug-receptor binding is crucial, as a longer residence time at the receptor can enhance the drug's pharmacological activity. nih.gov
The following table summarizes key interactions observed in the rational design of related sulfonamide inhibitors.
| Target Class | Key Interacting Moieties | Type of Interaction | Significance |
| Metalloenzymes (e.g., Carbonic Anhydrases) | Sulfonamide group (-SO2NH-) | Coordination with metal ion (e.g., Zn2+), Hydrogen bonding | Anchors the inhibitor in the active site. |
| Kinases (e.g., TrkA) | Phenyl rings | Hydrophobic interactions, pi-stacking with aromatic residues | Enhances binding affinity and stability. nih.gov |
| Various Enzymes | Specific functional groups on rings | Hydrogen bonding, salt bridges | Increases specificity and potency. nih.gov |
Development of Hybrid Molecules and Conjugates for Synergistic Effects
A modern drug design strategy involves creating hybrid molecules by covalently linking two or more distinct pharmacophores. nih.gov This approach aims to produce a single chemical entity with multiple mechanisms of action, potentially leading to synergistic effects, reduced drug resistance, and an improved therapeutic profile. nih.gov
The this compound scaffold is an excellent candidate for hybridization. It can be conjugated with other bioactive moieties known to have complementary activities. For instance, a study focused on developing cytotoxic agents used a related arylsulfonamide as a starting point and synthesized a series of derivatives containing both the arylsulfonamide and a carboxamide pharmacophore. nih.gov This combination of active groups into a single molecule can lead to compounds with novel biochemical properties and enhanced potency compared to the individual parent molecules. nih.govnih.gov
Another example is the synthesis of hybrid molecules between benzenesulfonamides and antimicrobial 2-amino-benzo[d]isothiazol-3-ones. nih.gov Such hybrids have demonstrated moderate antibacterial properties, and certain derivatives showed synergistic inhibitory activity when combined with other agents like trimethoprim against S. aureus. nih.gov This strategy highlights the potential of creating conjugates of this compound with known antimicrobial, anti-inflammatory, or other therapeutic agents to achieve a multi-target effect.
Computational Screening and Virtual Ligand Design Approaches
Computational methods are indispensable in modern drug discovery for accelerating the identification of promising lead compounds. These in silico techniques allow for the rapid screening of vast virtual libraries of molecules, saving significant time and resources compared to traditional high-throughput screening. researchgate.net
Virtual Screening: For this compound, a virtual library of thousands of derivatives can be generated by adding various substituents to the core scaffold. This library can then be computationally screened against the three-dimensional structure of a specific biological target. nih.gov Molecular docking programs predict how each virtual compound binds to the target's active site and estimate its binding affinity. researchgate.netnih.gov Compounds with the best predicted binding scores are then prioritized for chemical synthesis and experimental testing. nih.gov
Virtual Ligand Design: Structure-based virtual ligand design goes a step further by designing novel molecules from scratch or by modifying existing ones to fit perfectly within the target's binding site. Based on the structure of the this compound scaffold docked into a target, computational algorithms can suggest modifications—such as adding a hydrogen bond donor/acceptor or a hydrophobic group—to improve binding. This iterative process of design, docking, and scoring helps to rationally build molecules with high predicted potency and selectivity. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies can be conducted to assess the drug-likeness and potential safety of the designed compounds early in the discovery process. researchgate.netnih.gov
Future Perspectives and Emerging Research Avenues for N 2 Phenoxyphenyl Benzenesulfonamide
Exploration of Novel Biological Targets for Analogues
The benzenesulfonamide (B165840) motif is a well-established pharmacophore, known to interact with a variety of biological targets. Future research on N-(2-phenoxyphenyl)benzenesulfonamide analogues is expanding beyond traditional targets to explore novel proteins and pathways implicated in a range of diseases.
One promising area of investigation is the inhibition of protein kinases. Analogues of benzenesulfonamide have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in the progression of glioblastoma nih.gov. The development of this compound derivatives could offer new therapeutic strategies for this aggressive brain cancer nih.gov. Furthermore, the vascular endothelial growth factor receptor-2 (VEGFR-2) is another critical kinase target in cancer therapy, and benzenesulfonamide derivatives are being explored for their anti-angiogenic potential.
In the realm of neurodegenerative diseases, the development of multi-target-directed ligands from benzenesulfonamide scaffolds is a promising strategy. For instance, tryptanthrin derivatives incorporating a benzenesulfonamide moiety have been evaluated as multifunctional agents for Alzheimer's disease, targeting cholinesterases and beta-amyloid aggregation nih.gov. This suggests that this compound analogues could be designed to modulate key pathological processes in neurodegeneration.
The androgen receptor is another important target, particularly in the context of prostate cancer. Novel N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been discovered as antagonists of the androgen receptor, indicating the potential for developing this compound analogues with similar activity nih.gov. Additionally, the angiotensin II type 2 (AT2) receptor is being investigated as a target for novel biphenylsulfonamide derivatives, suggesting a potential role for analogues of this compound in cardiovascular diseases rsc.org.
The inhibition of carbonic anhydrase (CA) isoforms, particularly those associated with cancer such as CA IX, remains a significant area of research. Novel benzenesulfonamide derivatives are being designed to selectively inhibit these tumor-associated enzymes acs.orgtandfonline.com. The this compound scaffold could be functionalized to create potent and selective CA IX inhibitors for anticancer therapy.
Table 1: Potential Novel Biological Targets for this compound Analogues
| Target Class | Specific Target | Therapeutic Area |
| Kinases | Tropomyosin receptor kinase A (TrkA) | Glioblastoma |
| Kinases | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer |
| Receptors | Androgen Receptor | Prostate Cancer |
| Receptors | Angiotensin II Type 2 (AT2) Receptor | Cardiovascular Disease |
| Enzymes | Carbonic Anhydrase IX (CA IX) | Cancer |
| Multiple Targets | Cholinesterases, Beta-Amyloid | Alzheimer's Disease |
Application of Advanced Computational Methodologies in Lead Optimization
Advanced computational methodologies are becoming indispensable tools in the lead optimization phase of drug discovery, enabling the rational design of more potent and selective analogues of this compound. These in silico techniques offer a cost-effective and time-efficient approach to predict the biological activity and pharmacokinetic properties of novel compounds.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful methods for understanding the relationship between the chemical structure of benzenesulfonamide derivatives and their biological activity rsc.orgacs.org. These models can guide the design of new analogues with improved inhibitory potency against specific targets, such as the hepatitis B virus capsid assembly or 12-lipoxygenase rsc.orgacs.org.
Molecular docking is another crucial computational tool that predicts the binding mode of a ligand within the active site of a target protein acs.orgacs.org. By visualizing the interactions between this compound analogues and their biological targets, researchers can make informed decisions about structural modifications to enhance binding affinity and selectivity nih.govacs.orgacs.org. This approach has been successfully applied to the design of benzenesulfonamide-based inhibitors for a variety of targets, including carbonic anhydrases and protein kinases nih.govacs.orgrsc.org.
Pharmacophore modeling helps to identify the essential structural features required for biological activity. This information can then be used to screen virtual libraries of compounds or to design novel molecules with the desired pharmacological profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also a critical component of modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic properties and potential toxicity issues acs.orgtandfonline.com.
Table 2: Advanced Computational Methodologies in the Lead Optimization of Benzenesulfonamide Analogues
| Methodology | Application |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Predicting biological activity and guiding structural modifications. |
| Molecular Docking | Elucidating binding modes and predicting binding affinities. |
| Pharmacophore Modeling | Identifying key structural features for biological activity. |
| In Silico ADMET Prediction | Assessing pharmacokinetic and toxicity profiles of virtual compounds. |
Development of Multifunctional this compound Derivatives
The development of multifunctional or multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery, aimed at addressing complex diseases with a single chemical entity that can modulate multiple biological targets. The this compound scaffold is an attractive starting point for the design of such multifunctional agents due to the inherent biological activities of the benzenesulfonamide moiety.
One promising strategy is the development of dual inhibitors for the treatment of inflammatory disorders. Benzenesulfonamide-based compounds have been identified as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), two key enzymes in the inflammatory cascade rsc.org. By simultaneously targeting both pathways, these compounds may offer superior anti-inflammatory efficacy with a reduced side-effect profile compared to single-target agents.
In the context of neurodegenerative diseases like Alzheimer's, multifunctional compounds that can address the multifaceted nature of the pathology are highly sought after. Research on tryptanthrin derivatives with benzenesulfonamide substituents has demonstrated the feasibility of creating MTDLs that exhibit cholinesterase inhibition, anti-amyloid aggregation activity, anti-inflammatory properties, and antioxidant effects nih.gov. This provides a strong rationale for exploring this compound analogues with a similar polypharmacological profile.
Molecular hybridization, which involves combining the benzenesulfonamide pharmacophore with other biologically active moieties, is a powerful approach for creating multifunctional molecules. For example, hybrid compounds incorporating piperazine have been investigated for their combined antioxidant and enzyme inhibitory activities orientjchem.org. Similarly, triazole-benzenesulfonamide hybrids have shown a wide range of biological activities, including anticancer and antimicrobial effects nih.gov. The fusion of the this compound core with other pharmacophores could lead to novel therapeutics with synergistic or additive effects.
The development of dual B-Raf and VEGFR-2 inhibitors based on a thiadiazole-benzenesulfonamide hybrid scaffold for cancer therapy further illustrates the potential of this approach nih.gov. Such dual-action compounds can simultaneously target tumor cell proliferation and angiogenesis, potentially leading to more effective cancer treatments.
Table 3: Examples of Multifunctional Benzenesulfonamide Derivatives
| Hybrid/Derivative Type | Targeted Activities/Pathways | Potential Therapeutic Area |
| Benzenesulfonamide-based dual inhibitors | mPGES-1 and 5-LO inhibition | Inflammation |
| Tryptanthrin-benzenesulfonamide hybrids | Cholinesterase inhibition, anti-amyloid aggregation, anti-inflammatory, antioxidant | Alzheimer's Disease |
| Piperazine-benzenesulfonamide hybrids | Antioxidant and enzyme inhibition | Various |
| Triazole-benzenesulfonamide hybrids | Anticancer, antimicrobial | Cancer, Infectious Diseases |
| Thiadiazole-benzenesulfonamide hybrids | B-Raf and VEGFR-2 inhibition | Cancer |
Sustainable and Scalable Synthetic Pathways for Analogues
The development of sustainable and scalable synthetic pathways is crucial for the environmentally responsible and economically viable production of this compound analogues. Modern synthetic chemistry is increasingly focused on green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Flow chemistry is a promising technology for the synthesis of sulfonamides, offering advantages such as improved safety, better reaction control, and enhanced scalability compared to traditional batch processes nih.govnih.govacs.orgunimi.it. Automated flow-through systems have been developed for the production of secondary sulfonamides, enabling the rapid synthesis of compound libraries for screening purposes acs.orgunimi.it.
Green chemistry approaches are also being explored to make the synthesis of benzenesulfonamides more environmentally friendly. This includes the use of water as a solvent, which is a significant improvement over the toxic and difficult-to-remove solvents often used in traditional sulfonamide synthesis researchgate.net. Ultrasound irradiation has been shown to be a facile and versatile method for the acylation of sulfonamides under catalyst-free and solvent-free conditions, leading to shorter reaction times and higher yields orientjchem.org.
The development of novel catalytic systems is another key aspect of sustainable synthesis. Photocatalytic methods are emerging as a powerful tool for the construction of sulfonamide scaffolds, often proceeding under mild conditions and without the need for transition metal catalysts rsc.orgrsc.org. For instance, a photocatalytic three-component coupling of aryl triflates (which can be derived from biomass), a sulfur dioxide surrogate, and amines provides a modular and sustainable route to diverse arylsulfonamides rsc.org. Dual nickel photocatalysis has also been employed for the N-arylation of sulfonamides acs.org.
Furthermore, research is focused on replacing potentially genotoxic starting materials, such as aromatic amines, with safer alternatives like nitroarenes tandfonline.comresearchgate.netnih.gov. Biocatalytic approaches, although still in their early stages for sulfonamide synthesis, represent a future avenue for highly selective and environmentally benign transformations nih.gov.
Table 4: Comparison of Traditional and Sustainable/Scalable Synthetic Methods for Benzenesulfonamides
| Feature | Traditional Methods | Sustainable/Scalable Methods |
| Reaction Setup | Batch processing | Flow chemistry |
| Solvents | Dichloromethane, DMF, DMSO | Water, solvent-free conditions |
| Energy Input | Conventional heating | Ultrasound irradiation, photocatalysis |
| Catalysts | Stoichiometric reagents, heavy metals | Metal-free catalysts, photocatalysts, biocatalysts |
| Starting Materials | Aromatic amines, sulfonyl chlorides | Nitroarenes, aryl triflates, sodium sulfinate |
| Safety | Potential for thermal runaway, use of hazardous reagents | Improved safety through better reaction control |
| Scalability | Often challenging | More readily scalable |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-phenoxyphenyl)benzenesulfonamide, and how can purity be validated?
- Methodology :
- Sulfonylation : React 2-phenoxyaniline with benzenesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) under anhydrous conditions. Monitor reaction progress via TLC .
- Crystallization : Purify the crude product via recrystallization using ethanol/water mixtures. Validate purity using melting point analysis (expected range: 168–172°C) and HPLC (≥98% purity) .
- Characterization : Confirm structure via FT-IR (S=O stretch at ~1150–1350 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.6 ppm), and elemental analysis .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). Solve structures via direct methods using SHELXS-97 and refine with SHELXL-2018 .
- Key Parameters : Analyze bond lengths (e.g., S–N: ~1.62 Å, S–O: ~1.43 Å) and dihedral angles (e.g., 75–85° between phenyl rings). Hydrogen-bonding networks (N–H⋯O) stabilize the crystal lattice .
- Validation : Cross-check with CCDC databases (e.g., CCDC 1234567) to confirm structural uniqueness .
Advanced Research Questions
Q. What computational strategies predict the tautomeric behavior of this compound in solution?
- Methodology :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set. Optimize enol-imine and keto-amine tautomers in gas phase and solvent (PCM model for polar solvents like DMSO) .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) changes. Enol-imine is more stable (ΔG ≈ +5 kcal/mol in gas phase), but solvent polarity lowers the barrier for keto-amine formation .
- NLO Properties : Predict hyperpolarizability (β) values 10× higher than urea, suggesting potential optoelectronic applications .
Q. How do substituents on the phenyl ring influence biological activity?
- Methodology :
- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., –NO₂, –CF₃) or donating (–OCH₃) groups. Test antimicrobial activity via MIC assays (e.g., E. coli: MIC = 12.5–50 µg/mL) .
- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB: 1CX2). Chloro-substituted derivatives show stronger binding (ΔG = −9.2 kcal/mol) due to hydrophobic pocket interactions .
- Data Contradictions : While –CF₃ enhances in vitro activity, poor solubility may reduce in vivo efficacy. Balance lipophilicity (logP ~3.5) via Hammett constants .
Q. What experimental and theoretical approaches resolve electronic structure contradictions in sulfonamide derivatives?
- Methodology :
- Spectroscopic Validation : Compare experimental UV-Vis λmax (~290 nm) with TD-DFT results (error <5 nm). Discrepancies may arise from solvent effects or charge-transfer transitions .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H⋯O: 25%, H⋯H: 55%) to explain packing anomalies in crystal structures .
- Contradiction Example : Disordered sulfonyl groups in XRD data may require constrained refinement (SHELXL ISOR command) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
